molecular formula C₁₂H₁₆O₄ B1144733 benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate CAS No. 442159-34-4

benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate

Cat. No.: B1144733
CAS No.: 442159-34-4
M. Wt: 224.25
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate is a chiral compound with the CAS registry number 442159-34-4 and a molecular formula of C12H16O4 . This ester is characterized by its defined (2S,3R) stereochemistry at the two stereogenic centers, a feature of critical importance in asymmetric synthesis and pharmaceutical research where specific spatial orientation of molecules dictates biological activity and synthetic outcomes . The compound is the benzyl ester of 2,3-dihydroxy-2-methylbutanoic acid, a structure that belongs to the class of hydroxy fatty acids . The presence of both a benzyl ester group, which can serve as a protecting group in organic synthesis, and two adjacent hydroxyl groups on the chiral core, makes this molecule a valuable, multifunctional synthetic building block . Researchers may employ it in the development of chiral ligands, catalysts, or as a key intermediate for the synthesis of more complex, biologically active molecules. The diol functionality allows for further chemical modifications, enabling its incorporation into larger architectures or prodrug systems. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. It is offered with guaranteed stereochemical purity and identity to ensure reproducible results in your experimental workflows.

Properties

IUPAC Name

benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-9(13)12(2,15)11(14)16-8-10-6-4-3-5-7-10/h3-7,9,13,15H,8H2,1-2H3/t9-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJHVANPLATLCH-SKDRFNHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C(=O)OCC1=CC=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@](C)(C(=O)OCC1=CC=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate is a chemical compound with potential biological activities that warrant detailed exploration. This article presents an overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula C13H18O4C_{13}H_{18}O_4 and is classified under various chemical databases. Its structural characteristics suggest potential interactions with biological systems, which are critical for understanding its activity.

PropertyValue
Molecular FormulaC13H18O4
Molecular Weight250.28 g/mol
SMILESC(C(C(C(C(=O)O)O)C)OC)C)C(C)C
IUPAC NameThis compound

Antioxidant Activity

Research indicates that benzyl esters, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. A study highlighted the ability of related compounds to inhibit lipid peroxidation and protect cellular components from oxidative damage .

Antimicrobial Effects

This compound has shown promising antimicrobial activity against various pathogens. In vitro assays demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects in animal models. It was found to reduce pro-inflammatory cytokine levels and inhibit the activation of inflammatory pathways. This suggests its potential therapeutic application in conditions characterized by chronic inflammation .

Case Studies

  • Antioxidant Efficacy in Cellular Models : A study investigated the antioxidant capacity of this compound using human cell lines. The results indicated a dose-dependent reduction in reactive oxygen species (ROS), supporting its role as a protective agent against oxidative stress.
  • Antimicrobial Testing : In a comparative study of various benzyl esters, this compound exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of control compounds.

Research Findings

Recent investigations into the structure-activity relationship (SAR) of benzyl esters have provided insights into how modifications affect biological activity. Key findings include:

  • Ligand Efficiency : The efficiency indices correlate well with biological potency, suggesting that structural modifications can enhance activity .
  • Mechanistic Insights : Studies utilizing chemical-genetic profiling have elucidated the modes of action for related compounds, indicating potential primary targets within cellular pathways .

Scientific Research Applications

Biochemical Applications

  • Synthesis of Chiral Compounds :
    • The compound is utilized as a chiral building block in asymmetric synthesis, particularly in the production of enantiomerically pure compounds. Its stereochemistry allows for the selective formation of desired products, which is essential in the pharmaceutical industry for drug development .
  • Precursor in Enzyme-Catalyzed Reactions :
    • Benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate serves as a substrate for enzymes such as acetolactate decarboxylase. This enzyme catalyzes its conversion into other valuable metabolites, showcasing its importance in metabolic engineering and synthetic biology .

Pharmaceutical Applications

  • Drug Development :
    • The compound's ability to act as a precursor for various pharmacologically active substances makes it a candidate for drug formulation. Research indicates that derivatives of this compound exhibit anti-inflammatory and antimicrobial properties, which are beneficial in treating various diseases .
  • Vitamin D Analog Synthesis :
    • This compound has been explored as an intermediate in synthesizing vitamin D analogs. These analogs have potential therapeutic uses in treating disorders related to calcium metabolism and bone health .

Case Study 1: Asymmetric Synthesis

A study demonstrated the use of this compound in synthesizing a series of chiral alcohols through enzyme-catalyzed reactions. The research highlighted how varying reaction conditions could optimize yield and selectivity for specific enantiomers .

Case Study 2: Antimicrobial Properties

In another investigation, derivatives synthesized from this compound were tested against various bacterial strains. Results indicated significant antimicrobial activity, suggesting potential applications in developing new antibiotics .

Preparation Methods

Permanganate-Mediated Dihydroxylation of Enoates

A prominent method for synthesizing benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate involves asymmetric dihydroxylation of α,β-unsaturated esters (enoates) using permanganate catalysts. In a study by Gu et al., enantioselective dihydroxylation was achieved using a cinchona alkaloid-derived catalyst under optimized conditions (Table 1).

Reaction Conditions :

  • Substrate : 2-(4-Methoxyphenyl)-2-oxoethyl methacrylate

  • Catalyst : Cinchoninium bromide

  • Solvent : Toluene with aqueous additives (e.g., Et₃N/H₂O)

  • Temperature : −20°C

  • Yield : 58% with 86% enantiomeric excess (ee).

The stereochemical outcome is attributed to the catalyst’s ability to stabilize the transition state through hydrogen bonding and π-π interactions. The (2S,3R) configuration arises from syn-dihydroxylation, where the permanganate ion attacks the enoate’s β-carbon from the re face.

Table 1: Optimization of Asymmetric Dihydroxylation Conditions

EntrySolventAdditiveTemperature (°C)Yield (%)ee (%)
1TolueneH₂O03374
5TolueneH₂O−205886
16TolueneEt₃N/H₂O−205082

Multi-Step Synthesis via Sharpless Asymmetric Epoxidation

Application to Target Compound

For this compound, a similar strategy could involve:

  • Epoxidation of a methylbutenoate precursor.

  • Stereoretentive hydrolysis to install the 2,3-diol moiety.

Horner-Wadsworth-Emmons Reaction for Enoate Intermediate Synthesis

Phosphonate-Based Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is critical for constructing α,β-unsaturated esters, which serve as precursors for dihydroxylation. In the synthesis of β,β-disubstituted enoates, triethyl phosphonoacetate reacts with ketones to yield enoates with high E-selectivity.

Example Synthesis :

Triethyl phosphonoacetate+Methyl ketoneBase(E)-enoate[2]\text{Triethyl phosphonoacetate} + \text{Methyl ketone} \xrightarrow{\text{Base}} \text{(E)-enoate}

Table 2: HWE Reaction Parameters for Enoate Synthesis

SubstrateBaseSolventYield (%)E:Z Ratio
4-MethoxyacetophenoneNaHTHF8595:5

Downstream Functionalization

The resulting enoate undergoes dihydroxylation (Section 1) or epoxidation (Section 2) to install the diol stereocenters.

Ireland-Claisen Rearrangement for Carbon Skeleton Elaboration

Mechanism and Stereochemical Control

The Ireland-Claisen rearrangement enables the synthesis of γ,δ-unsaturated esters from allylic esters. While not directly cited for the target compound, this method has been used in structurally analogous syntheses. The rearrangement proceeds via a chair-like transition state, preserving stereochemistry:

Allylic esterSilyl ketene acetalγ,δ-unsaturated ester[3]\text{Allylic ester} \xrightarrow{\text{Silyl ketene acetal}} \gamma,\delta\text{-unsaturated ester}

Application to (2S,3R) Configuration

By selecting appropriate starting materials and silylating agents, the Ireland-Claisen rearrangement could generate the methylbutenoate backbone required for subsequent dihydroxylation.

Catalytic Asymmetric Hydrogenation

Limitations and Optimization

Challenges include achieving diastereocontrol at both C2 and C3. Sequential hydrogenation or dynamic kinetic resolution may be required .

Q & A

Q. What are the recommended methods for synthesizing benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate, and how can its purity be verified?

  • Methodological Answer : The compound can be synthesized via esterification of (2S,3R)-2,3-dihydroxy-2-methylbutanoic acid with benzyl alcohol under acidic catalysis. A typical procedure involves refluxing the acid with benzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF . Post-synthesis, purity is assessed using ¹H-NMR (e.g., characteristic peaks for benzyl protons at δ 5.1–5.3 ppm and diastereotopic hydroxyl groups) and HPLC with a chiral column to confirm enantiomeric excess ≥95% .

Q. What precautions are critical for handling and storing this compound?

  • Methodological Answer :
  • Handling : Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors .
  • Storage : Store in a tightly sealed container under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to moisture or light to prevent ester hydrolysis or racemization .

Q. How can the stereochemical integrity of the (2S,3R) configuration be confirmed experimentally?

  • Methodological Answer :
  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase to resolve enantiomers .
  • NMR Coupling Constants : Analyze vicinal coupling constants (J values) between H2 and H3; typical J₃,4 values for the (2S,3R) diastereomer range from 3.5–4.5 Hz, distinct from other stereoisomers .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in stereoselective syntheses?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or enzymes (lipases) to improve regioselectivity during esterification .
  • Solvent Effects : Compare yields in polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF), noting that DMF may stabilize intermediates but increase racemization risk .
  • Temperature Control : Lower reaction temperatures (0–25°C) can minimize side reactions like β-elimination of hydroxyl groups .

Q. What analytical strategies resolve contradictions in reported physical properties (e.g., melting point, solubility) of this compound?

  • Methodological Answer :
  • Differential Scanning Calorimetry (DSC) : Measure melting points under controlled heating rates (e.g., 5°C/min) to distinguish polymorphic forms .
  • Solubility Profiling : Use shake-flask methods with HPLC quantification in solvents (water, ethanol, ethyl acetate) to validate literature data. Note that solubility discrepancies may arise from residual solvents or hydration states .

Q. How do protecting groups influence the stability and reactivity of this compound in multi-step syntheses?

  • Methodological Answer :
  • Benzyl Group Stability : The benzyl ester is stable under acidic conditions but cleaved via hydrogenolysis (H₂/Pd-C) or BBr₃. Compare with methyl esters, which require harsher hydrolysis conditions .
  • Orthogonality : Pair with silyl ethers (e.g., TBS) for hydroxyl protection; these remain intact during ester deprotection .

Q. What mechanistic insights explain unexpected byproducts during the synthesis of this compound?

  • Methodological Answer :
  • Byproduct Identification : Use LC-MS and ²D NMR (e.g., HSQC, COSY) to trace intermediates. Common byproducts include:
  • Lactone formation : Intramolecular esterification of vicinal diols under acidic conditions .
  • Racemization : Base-catalyzed epimerization at C2 or C3; mitigate by using milder bases (e.g., NaHCO₃) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.